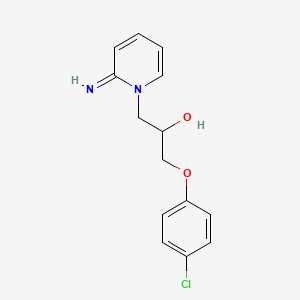
1-(4-Chlorophenoxy)-3-(2-iminopyridin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenoxy)-3-(2-iminopyridin-1-yl)propan-2-ol is a synthetic organic compound that features a chlorophenoxy group, an iminopyridinyl group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenoxy)-3-(2-iminopyridin-1-yl)propan-2-ol typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate alkylating agent under basic conditions.
Introduction of the Iminopyridinyl Group: The intermediate is then reacted with a pyridine derivative under conditions that promote the formation of the imine bond.
Final Assembly: The resulting compound is then subjected to conditions that allow for the formation of the propanol backbone, often involving reduction or substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenoxy)-3-(2-iminopyridin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propanol group can yield ketones, while reduction of the imine group can yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenoxy)-3-(2-iminopyridin-1-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenoxy)-3-(2-aminopyridin-1-yl)propan-2-ol: Similar structure but with an amine group instead of an imine.
1-(4-Bromophenoxy)-3-(2-iminopyridin-1-yl)propan-2-ol: Similar structure but with a bromophenoxy group instead of a chlorophenoxy group.
Uniqueness
1-(4-Chlorophenoxy)-3-(2-iminopyridin-1-yl)propan-2-ol is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
CAS No. |
83497-86-3 |
|---|---|
Molecular Formula |
C14H15ClN2O2 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-3-(2-iminopyridin-1-yl)propan-2-ol |
InChI |
InChI=1S/C14H15ClN2O2/c15-11-4-6-13(7-5-11)19-10-12(18)9-17-8-2-1-3-14(17)16/h1-8,12,16,18H,9-10H2 |
InChI Key |
HIMWLGQWDZMNDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=N)N(C=C1)CC(COC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















